N-(1H-indol-5-yl)formamide
Overview
Description
“N-(1H-indol-5-yl)formamide” is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is also known by its English name, “N-(1H-indol-5-yl)formamide” and has a CAS number of 847255-02-1 .
Physical And Chemical Properties Analysis
“N-(1H-indol-5-yl)formamide” has a boiling point of 438.9±18.0 °C and a density of 1.349±0.06 g/cm3 . It is typically stored at 2-8°C .Scientific Research Applications
1. Molecular Structures and Dynamic NMR Spectroscopy:
- N-(1H-indol-5-yl)formamide and related compounds have been studied using X-ray crystallography and dynamic NMR spectroscopy. These studies focused on the molecular structures and rotation barriers of the amide bond, contributing to a deeper understanding of the electronic properties of N-azolyl substituents (Salazar et al., 1993).
2. NMR Spectroscopy and Formamide's Role:
- Research utilizing Indor technique and double resonance spectroscopy to explore the nuclear magnetic resonance (NMR) parameters of formamide has provided insights into its molecular behavior and electronic properties (Bǎrboiu, 1974).
3. Chemosensor Development:
- N-(1H-indol-5-yl)formamide derivatives have been synthesized for use as chemosensors. A particular study synthesized a compound capable of selectively recognizing Fe3+ and Cu2+ ions, demonstrating the compound's potential in analytical chemistry (Şenkuytu et al., 2019).
4. Bischler-Napieralski Reaction and Carbon Insertion:
- Studies on the Bischler-Napieralski reaction of formamides with aromatic compounds have revealed unusual carbon insertion reactions, expanding the scope of synthetic chemistry in creating novel molecular structures (Ishikawa et al., 2000).
5. Synthesis of Derivatives and Novel Reagents:
- Research into the synthesis of pyrazolo[3,4-d]pyrimidine and related compounds from N-1-substituted-aminopyrazoles using new Vilsmeier-type reagents has contributed to the development of innovative synthetic methods (Chang et al., 2013).
6. Theoretical and Computational Studies:
- Computational methods, such as the INDO-CI method, have been applied to formamide and its derivatives to understand their optical absorption and electronic transitions, aiding in the prediction and interpretation of molecular properties (Sakuranaga et al., 1979).
7. Copper-Catalysed Sulfenylation of Indoles:
- N-(1H-indol-5-yl)formamide derivatives have been explored in copper-catalyzed reactions, showcasing their utility in organic synthesis and the development of new synthetic pathways (Luo et al., 2018).
8. Radiation-Induced Degradation Studies:
- Studies on the radiation-induced degradation of nucleotides and the formation of formamide derivatives provide insights into the chemical processes occurring under ionizing radiation (Cadet et al., 1981).
9. Structural Analysis and Biological Activity:
- The synthesis and structural analysis of indole-2-carboxamide derivatives, important in medicinal chemistry for their biological activities, highlight the role of N-(1H-indol-5-yl)formamide compounds in drug discovery (Geetha et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-(1H-indol-5-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-11-8-1-2-9-7(5-8)3-4-10-9/h1-6,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPSEDULNCTFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458260 | |
Record name | N-(1H-indol-5-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-yl)formamide | |
CAS RN |
847255-02-1 | |
Record name | N-(1H-indol-5-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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